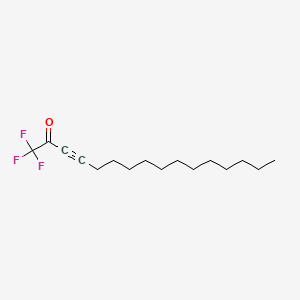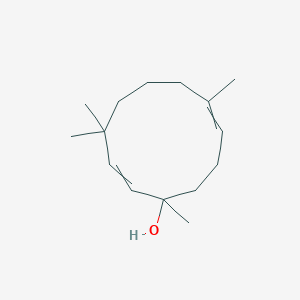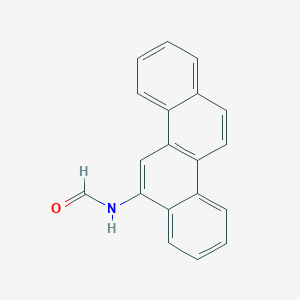
3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes both pyrrolidinyl and pyrrolone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often found in specialized chemical literature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up laboratory synthesis techniques. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or carboxyl groups, while reduction could produce a more saturated derivative.
科学研究应用
3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a pharmaceutical intermediate.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-3-pyrrolin-2-one: This compound has a similar structure but differs in the position of the double bond.
1,5-Dihydro-3-methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-2H-pyrrol-2-one: Another structural isomer with slight variations in the arrangement of atoms.
Uniqueness
3-Methyl-1-(4-methyl-5-oxo-2-pyrrolidinyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
114020-01-8 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
4-methyl-1-(4-methyl-5-oxopyrrolidin-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H14N2O2/c1-6-3-4-12(10(6)14)8-5-7(2)9(13)11-8/h3,7-8H,4-5H2,1-2H3,(H,11,13) |
InChI 键 |
ASTXJGGHDAJLLS-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(NC1=O)N2CC=C(C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
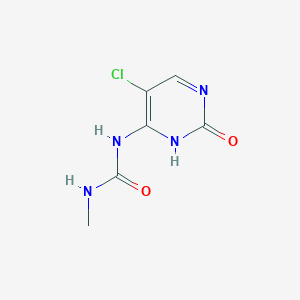

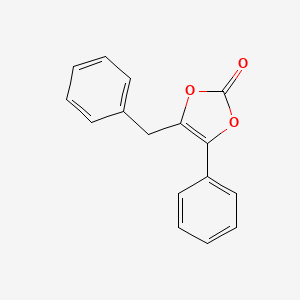
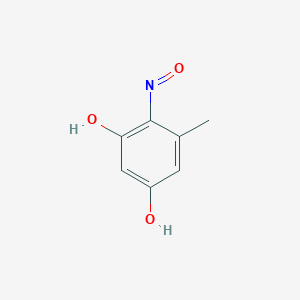

![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)

